![molecular formula C16H10N4O4S2 B14770105 4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is a complex organic compound that features a benzo[b]thiophene moiety, a tetrazole ring, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzo[b]thiophene derivative with a tetrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzo[b]thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, while the benzoic acid group can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities with the benzo[b]thiophene moiety.
Tetrazole Derivatives: Compounds containing tetrazole rings, such as certain pharmaceuticals, exhibit similar reactivity and biological activities.
Benzoic Acid Derivatives: Compounds with benzoic acid groups, commonly used in various industrial and medicinal applications.
Uniqueness
4-(5-((1,1-Dioxidobenzo[b]thiophen-3-yl)thio)-1H-tetrazol-1-yl)benzoic acid is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
特性
分子式 |
C16H10N4O4S2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
4-[5-[(1,1-dioxo-1-benzothiophen-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N4O4S2/c21-15(22)10-5-7-11(8-6-10)20-16(17-18-19-20)25-13-9-26(23,24)14-4-2-1-3-12(13)14/h1-9H,(H,21,22) |
InChIキー |
GNIXBCJHUYMUPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
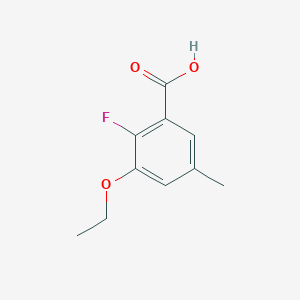
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
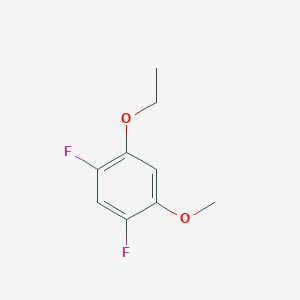
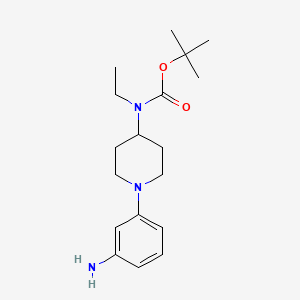
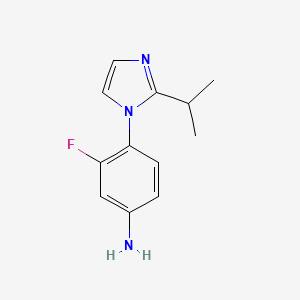
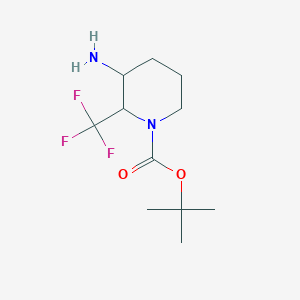
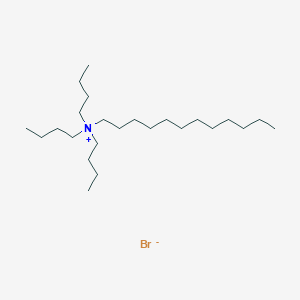
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
